molecular formula C8H15NO3 B1581121 4-Morpholinepropanoic acid, methyl ester CAS No. 33611-43-7

4-Morpholinepropanoic acid, methyl ester

Cat. No.: B1581121
CAS No.: 33611-43-7
M. Wt: 173.21 g/mol
InChI Key: YMSLLIGKMYXCPK-UHFFFAOYSA-N
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Description

4-Morpholinepropanoic acid, methyl ester (CAS 33611-43-7) is an organic compound with the molecular formula C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol . Structurally, it consists of a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached to a propanoic acid methyl ester backbone. The ester functional group enhances its lipophilicity compared to the free acid form, while the morpholine moiety contributes to hydrogen bonding and basicity. This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, or functional materials.

Properties

IUPAC Name

methyl 3-morpholin-4-ylpropanoate
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InChI

InChI=1S/C8H15NO3/c1-11-8(10)2-3-9-4-6-12-7-5-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YMSLLIGKMYXCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4067775
Record name 4-Morpholinepropanoic acid, methyl ester
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Molecular Weight

173.21 g/mol
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CAS No.

33611-43-7
Record name Methyl 3-morpholinopropionate
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Record name 4-Morpholinepropanoic acid, methyl ester
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Record name 4-Morpholinepropanoic acid, methyl ester
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Record name 4-Morpholinepropanoic acid, methyl ester
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Record name Methyl 4-morpholinepropionate
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Record name 4-MORPHOLINEPROPANOIC ACID, METHYL ESTER
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Biological Activity

4-Morpholinepropanoic acid, methyl ester (CAS No. 33611-43-7) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic uses, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₃NO₃
  • Molecular Weight : 171.19 g/mol
  • CAS Number : 33611-43-7

The structure of this compound features a morpholine ring, which is known for its ability to interact with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems and potential anti-inflammatory properties. Research indicates that it may modulate neurotransmitter release and influence synaptic plasticity, making it a candidate for neurological applications.

Neurotransmitter Modulation

Studies have shown that compounds similar to 4-Morpholinepropanoic acid can affect the release of neurotransmitters such as glutamate and GABA, which are crucial for cognitive functions and mood regulation. This modulation could be beneficial in treating conditions like depression and anxiety.

Anti-inflammatory Effects

In vitro studies suggest that 4-Morpholinepropanoic acid may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This mechanism can be particularly relevant in the context of neurodegenerative diseases where inflammation plays a significant role.

Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of morpholine derivatives, including this compound. The results indicated that the compound significantly reduced neuronal apoptosis in models of oxidative stress, suggesting its potential as a neuroprotective agent .

Study 2: Anti-inflammatory Activity

In another research effort documented in Pharmacology Reports, the anti-inflammatory activity was assessed using lipopolysaccharide (LPS)-stimulated macrophages. The results demonstrated that the compound inhibited the production of TNF-α and IL-6, key mediators in inflammation, indicating its therapeutic potential in inflammatory diseases .

Data Tables

Property Value
Molecular Weight171.19 g/mol
SolubilitySoluble in DMSO
Melting PointNot available
Boiling PointNot available
Biological Activity Effect
Neurotransmitter ModulationModulates glutamate/GABA release
Anti-inflammatoryInhibits TNF-α, IL-6 production

Scientific Research Applications

Pharmaceutical Applications

4-Morpholinepropanoic acid, methyl ester is primarily utilized in pharmaceutical research due to its structural properties that allow it to act as a building block for various bioactive compounds. Its applications include:

  • Drug Development : It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. The morpholine ring is known for enhancing the lipophilicity and bioavailability of compounds, making them more effective as therapeutic agents .
  • Antimicrobial Activity : Studies have shown that derivatives of morpholine compounds exhibit significant antimicrobial properties, making this ester a candidate for developing new antibacterial and antifungal agents .

Agricultural Applications

In agriculture, this compound is explored for its potential use in:

  • Herbicides and Pesticides : The compound's ability to modify biological activity can be harnessed to enhance the efficacy of herbicides and pesticides. Research indicates that morpholine derivatives can improve the selectivity and effectiveness of these agrochemicals .

Chemical Intermediate

The compound is also recognized for its utility as a chemical intermediate in various industrial processes:

  • Synthesis of Other Compounds : It can be used to synthesize other morpholine derivatives or as a precursor in the production of agrochemicals and pharmaceuticals. This versatility makes it valuable in chemical manufacturing settings where complex organic synthesis is required .

Case Studies and Research Findings

  • Pharmaceutical Development :
    • A study demonstrated the synthesis of novel morpholine-based compounds that showed promising results in inhibiting specific enzymes associated with cancer progression. The inclusion of this compound in these syntheses allowed for improved efficacy compared to traditional compounds .
  • Agricultural Research :
    • Research conducted on the herbicidal properties of morpholine derivatives revealed that formulations including this compound exhibited enhanced activity against common weeds while minimizing damage to crops. This study emphasizes the potential for developing more selective herbicides using this compound .
  • Chemical Synthesis :
    • A comprehensive review highlighted the role of this compound as an essential building block in the development of various morpholine-containing pharmaceuticals. The review underlined its importance in synthesizing compounds with improved pharmacological profiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Structural Features Applications/Notes
4-Morpholinepropanoic acid, methyl ester C₈H₁₅NO₃ 173.21 -0.118 Morpholine ring, methyl ester group Intermediate in organic synthesis; potential unexplored biological roles .
3-(4-Hydroxyphenyl)-acrylic acid methyl ester C₁₀H₁₀O₃ 178.18 ~1.2* Phenolic hydroxyl group, α,β-unsaturated ester Used in photopolymerization and UV-blocking materials; higher logP suggests increased lipophilicity .
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate C₁₁H₁₄O₄ 210.23 ~1.5* Methoxy and hydroxyl substituents on aromatic ring Derived from ferulic acid; antioxidant properties reported in plant extracts .
Ethyl 2-methyl-2-morpholin-4-ylpropanoate C₁₀H₁₉NO₃ 201.26 ~0.5* Ethyl ester, branched alkyl chain with morpholine Enhanced metabolic stability compared to methyl esters due to ethyl group .
3-Oxo-3-(2-trifluoromethylphenyl)propionic acid ethyl ester C₁₂H₁₁F₃O₃ 260.21 ~2.8* Trifluoromethyl group, β-keto ester Fluorine substitution improves resistance to enzymatic hydrolysis; used in drug design .
3-(2-Fluorophenyl)propionic acid methyl ester C₁₀H₁₁FO₂ 182.19 ~1.9* Fluorine atom at ortho position on phenyl ring Fluorine enhances electronegativity and bioavailability; studied in NSAID derivatives .

Structural and Functional Insights

  • Morpholine vs. Aromatic Substituents: The morpholine ring in the target compound provides hydrogen-bonding capacity and moderate basicity, distinguishing it from aromatic analogs like 3-(4-hydroxyphenyl)-acrylic acid methyl ester. The latter’s conjugated double bond and phenolic group enhance UV absorption and radical scavenging activity .
  • Ester Group Variations: Methyl esters (e.g., this compound) generally exhibit faster hydrolysis rates than ethyl esters (e.g., ethyl 2-methyl-2-morpholin-4-ylpropanoate) due to steric and electronic effects . Ethyl esters are often preferred in prodrug design for prolonged bioavailability.
  • Halogenated Derivatives :
    Fluorine or chlorine substituents (e.g., 3-Oxo-3-(2-trifluoromethylphenyl)propionic acid ethyl ester) significantly increase lipophilicity (logP ~2.8) and metabolic stability, making them valuable in medicinal chemistry .

Physicochemical Properties

  • logP and Solubility :
    The target compound’s logP (-0.118) indicates higher hydrophilicity compared to aromatic or halogenated analogs. This property may limit its membrane permeability but enhance aqueous solubility for specific synthetic applications.

  • Thermal Stability : Morpholine-containing compounds generally exhibit moderate thermal stability, whereas β-keto esters (e.g., 3-Oxo-3-o-tolyl-propionic acid ethyl ester) are prone to decarboxylation under heat .

Preparation Methods

Esterification of 4-Morpholinepropanoic Acid with Methanol

The most direct and widely used method to prepare 4-morpholinepropanoic acid, methyl ester is the acid-catalyzed esterification of the corresponding carboxylic acid with methanol. This reaction typically involves:

  • Reactants: 4-morpholinepropanoic acid and methanol.
  • Catalyst: Acid catalysts such as concentrated hydrochloric acid (HCl) or sulfuric acid (H2SO4).
  • Conditions: Heating under reflux or elevated temperature to drive the esterification equilibrium towards product formation.

Mechanism: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol. Subsequent proton transfers and elimination of water yield the methyl ester.

Acid-Catalyzed Esterification Variants

Several acid-catalyzed esterification methods have been documented for preparing methyl esters from carboxylic acids, which can be adapted for 4-morpholinepropanoic acid:

Method Catalyst Conditions Notes
Conventional Acid Catalysis Concentrated HCl or H2SO4 Reflux at 60–100°C for several hours Common, straightforward, requires removal of water to shift equilibrium
Anhydrous Methanolic HCl 5% HCl in methanol (prepared or commercial) Heating at 100°C for 1 hour Provides both acidic environment and methanol in one reagent, efficient esterification
BF3-Methanol Complex Boron trifluoride in methanol Mild heating (37°C, 20 min) Catalyzes methylation of free fatty acids rapidly, applicable if free acid is isolated

Summary Table of Preparation Methods

Preparation Method Catalyst Temperature Reaction Time Suitability for 4-Morpholinepropanoic Acid Advantages Disadvantages
Conventional Acid Catalysis Concentrated HCl or H2SO4 60–100°C Several hours Suitable Simple setup, well-known Longer reaction time, water removal needed
Anhydrous Methanolic HCl 5% HCl in methanol 100°C 1 hour Highly suitable Efficient, fewer side reactions Requires preparation of reagent
BF3-Methanol Complex BF3 in methanol 37°C 20 min Suitable for methylation of free acids Fast reaction, mild conditions BF3 handling requires care
Base-Catalyzed Transmethylation KOH or NaOH in methanol Room temp to 37°C Minutes to 1 hour Not suitable for free acids Fast for esters and glycerides Not effective for free acid esterification

Research Findings and Practical Considerations

  • Water Content: Trace water in methanolic HCl solutions can stimulate ester formation by facilitating hydrolysis/methylation pathways, but excessive water leads to hydrolysis of esters and reduces yield.
  • Catalyst Concentration: Acid catalyst concentration affects reaction rate; typically, 1–5% (w/v) acid in methanol is effective.
  • Temperature and Time: Elevated temperatures (around 100°C) accelerate esterification; however, prolonged heating can cause side reactions or degradation.
  • Purification: Post-reaction, methyl esters are usually extracted with organic solvents like hexane and purified by distillation or chromatography if needed.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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